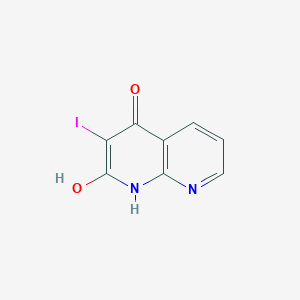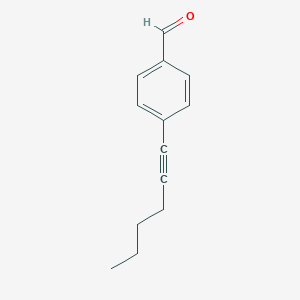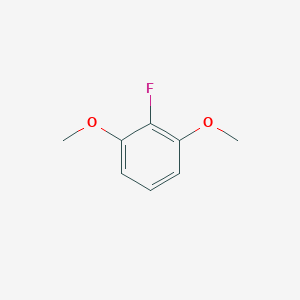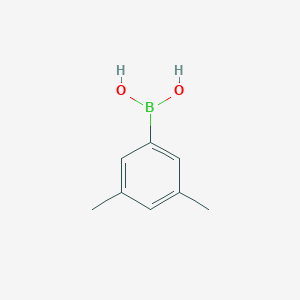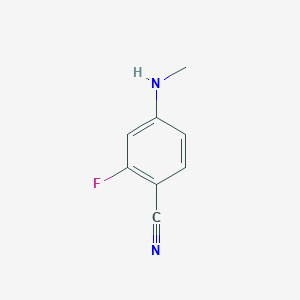![molecular formula C11H13NOS B071295 2-Butylbenzo[d]thiazol-7-ol CAS No. 163299-24-9](/img/structure/B71295.png)
2-Butylbenzo[d]thiazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylbenzo[d]thiazol-7-ol (BBT) is a heterocyclic compound that has been extensively studied for its various biological activities. The compound belongs to the class of thiazoles, which are known for their diverse biological properties. BBT has been found to possess antitumor, antioxidant, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-Butylbenzo[d]thiazol-7-ol involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. 2-Butylbenzo[d]thiazol-7-ol activates the caspase pathway by upregulating the expression of caspase-3 and caspase-9 and downregulating the expression of Bcl-2. 2-Butylbenzo[d]thiazol-7-ol also inhibits the PI3K/Akt/mTOR signaling pathway by downregulating the expression of p-Akt and p-mTOR. 2-Butylbenzo[d]thiazol-7-ol scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes such as SOD and CAT. 2-Butylbenzo[d]thiazol-7-ol inhibits the production of pro-inflammatory cytokines by downregulating the expression of NF-κB and COX-2.
Efectos Bioquímicos Y Fisiológicos
2-Butylbenzo[d]thiazol-7-ol has been found to have various biochemical and physiological effects. It exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butylbenzo[d]thiazol-7-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, 2-Butylbenzo[d]thiazol-7-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. 2-Butylbenzo[d]thiazol-7-ol is also relatively expensive, which can limit its use in high-throughput screening assays.
Direcciones Futuras
2-Butylbenzo[d]thiazol-7-ol has several potential future directions for research. It can be further studied for its antitumor activity in vivo using animal models. 2-Butylbenzo[d]thiazol-7-ol can also be studied for its potential use as an antioxidant and anti-inflammatory agent in various diseases such as neurodegenerative diseases and cardiovascular diseases. The synthesis of 2-Butylbenzo[d]thiazol-7-ol analogs can also be explored to improve its biological activity and selectivity. The development of novel drug delivery systems for 2-Butylbenzo[d]thiazol-7-ol can also be explored to improve its bioavailability and efficacy.
Métodos De Síntesis
2-Butylbenzo[d]thiazol-7-ol can be synthesized via a two-step process involving the reaction of 2-aminobenzoic acid with butyl isothiocyanate, followed by cyclization using a suitable reagent. The yield of 2-Butylbenzo[d]thiazol-7-ol can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-Butylbenzo[d]thiazol-7-ol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Número CAS |
163299-24-9 |
|---|---|
Nombre del producto |
2-Butylbenzo[d]thiazol-7-ol |
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-butyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
Clave InChI |
HVCPLUZHUIOHCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
SMILES canónico |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Sinónimos |
7-Benzothiazolol,2-butyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
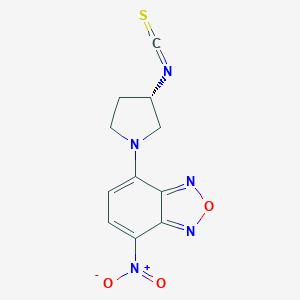
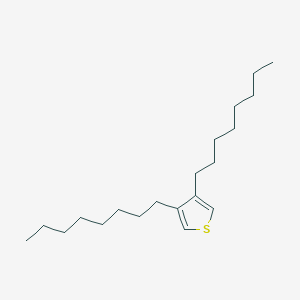
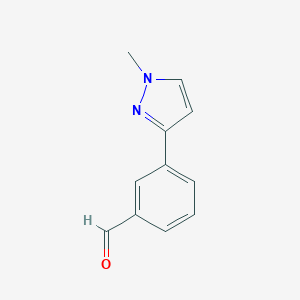
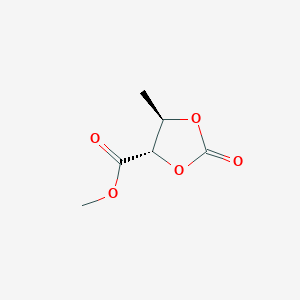
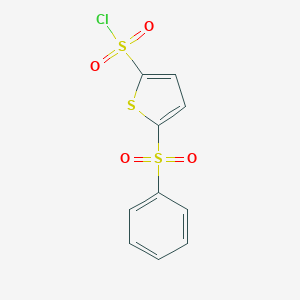
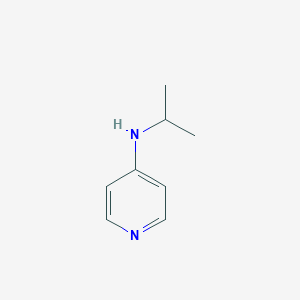
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
